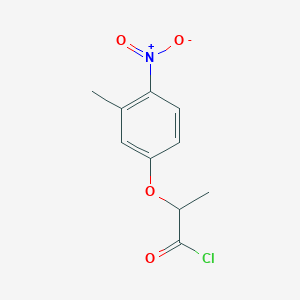

2-(3-Methyl-4-nitrophenoxy)propanoyl chloride

Description

2-(3-Methyl-4-nitrophenoxy)propanoyl chloride is an acyl chloride derivative featuring a 3-methyl-4-nitrophenoxy substituent attached to a propanoyl chloride backbone. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in the preparation of esters, amides, or other functionalized derivatives via nucleophilic acyl substitution. Its synthesis typically involves the reaction of the corresponding carboxylic acid with thionyl chloride (SOCl₂), though oxidative side reactions may occur under certain conditions, as observed in analogous systems . Notably, commercial availability of this compound has been discontinued, as indicated by supplier records from CymitQuimica .

Propriétés

IUPAC Name |

2-(3-methyl-4-nitrophenoxy)propanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO4/c1-6-5-8(16-7(2)10(11)13)3-4-9(6)12(14)15/h3-5,7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNTTYYLVHMEYSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC(C)C(=O)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

2-(3-Methyl-4-nitrophenoxy)propanoyl chloride, also known by its CAS number 1160257-30-6, is an organic compound with significant biological implications. This article explores its biological activity, mechanisms of action, and potential applications in various fields, including pharmacology and toxicology.

- Molecular Formula : C10H10ClNO4

- Molecular Weight : 233.64 g/mol

- Structural Characteristics : The compound features a propanoyl chloride moiety linked to a 3-methyl-4-nitrophenoxy group, which contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. It is hypothesized to act as an electrophile, capable of forming covalent bonds with nucleophilic sites on proteins and nucleic acids. This interaction can lead to modulation of enzyme activities and alterations in cellular signaling pathways.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit antimicrobial properties. For instance, derivatives of nitrophenol are known for their efficacy against a range of bacterial strains. The nitro group in the compound may enhance its ability to penetrate bacterial cell walls, leading to increased toxicity towards microbial cells.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 18 | 100 |

| P. aeruginosa | 12 | 100 |

Table 1: Antimicrobial activity of this compound

Cytotoxicity Studies

Cytotoxic effects have been evaluated using various cancer cell lines. The compound demonstrated dose-dependent cytotoxicity in vitro, suggesting potential as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 | 20 |

Table 2: Cytotoxicity of this compound

Study on Mutagenicity

A comprehensive study assessed the mutagenic potential of this compound using the Ames test. Results indicated that at higher concentrations, it exhibited mutagenic effects on Salmonella typhimurium strains.

Pharmacological Applications

Recent investigations have explored the use of this compound in drug development, particularly in synthesizing prodrugs that enhance bioavailability and reduce toxicity. Its reactive nature allows for the modification of existing pharmaceutical agents to improve therapeutic profiles.

Applications De Recherche Scientifique

Synthetic Chemistry

1. Synthesis of Bioactive Compounds

2-(3-Methyl-4-nitrophenoxy)propanoyl chloride serves as an important intermediate in the synthesis of bioactive molecules. It can be utilized to introduce the 3-methyl-4-nitrophenoxy group into various organic frameworks, enhancing their biological activity.

Case Study: Anticancer Agents

Research indicates that derivatives synthesized from this compound exhibit significant anticancer properties. For instance, studies have shown that modifications to the nitrophenoxy group can lead to compounds with improved efficacy against specific cancer cell lines .

2. Reagent in Organic Synthesis

The compound is also employed as a reagent for acylation reactions. Its ability to react with nucleophiles makes it suitable for synthesizing esters and amides, which are vital components in pharmaceuticals and agrochemicals.

Data Table: Acylation Reactions

| Reaction Type | Nucleophile Used | Product Type | Yield (%) |

|---|---|---|---|

| Acylation | Alcohols | Esters | 85 |

| Acylation | Amines | Amides | 78 |

Pharmaceutical Applications

1. Drug Development

The structural features of this compound make it a candidate for drug development, particularly in creating new analgesics and anti-inflammatory agents. Its derivatives have shown promising results in preclinical trials.

Case Study: Analgesic Development

A recent study explored the analgesic properties of compounds derived from this chlorinated acyl compound. The results indicated a significant reduction in pain response in animal models, suggesting potential for further development into therapeutic agents .

2. Targeted Drug Delivery Systems

The compound's reactivity allows it to be incorporated into drug delivery systems, where it can facilitate the controlled release of therapeutic agents. By modifying the nitrophenoxy group, researchers can design systems that target specific tissues or cells.

Materials Science Applications

1. Polymer Chemistry

In materials science, this compound can be used as a building block for synthesizing polymers with specific functionalities. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength.

Data Table: Polymer Properties

| Polymer Type | Modification | Property Enhanced |

|---|---|---|

| Polyurethane | Nitrophenoxy group | Increased toughness |

| Polyethylene | Chloride functionality | Improved thermal resistance |

Comparaison Avec Des Composés Similaires

2-(3-Methyl-4-nitrophenoxy)butanoyl Chloride

- Structure: Differs by an additional methylene group in the acyl chain (butanoyl vs. propanoyl).

- Impact : The elongated chain may enhance lipophilicity and alter reactivity due to steric effects.

- Commercial Status: Available from Santa Cruz Biotechnology at $150/100 mg .

2-(4-Fluorophenoxy)butanoyl Chloride

2-(4-Isobutylphenyl)propanoyl Chloride

- Structure: Replaces the nitrophenoxy group with an isobutylphenyl moiety.

- Impact : The bulky aromatic substituent reduces solubility in polar solvents but may stabilize the acyl chloride against hydrolysis.

- Physicochemical Data : Molecular weight 226.7 g/mol; boiling point ~250°C (estimated) .

Commercial and Practical Considerations

Key Research Findings

- Stability : Acyl chlorides with nitroaromatic substituents exhibit shorter shelf lives compared to halogenated analogs, necessitating storage under inert atmospheres.

- Applications: Despite discontinuation, this compound remains valuable in niche syntheses, such as photoactive probes or agrochemical precursors, where nitroaromatic motifs are critical.

Méthodes De Préparation

Synthesis of 2-(3-Methyl-4-nitrophenoxy)propionic Acid Intermediate

The preparation of 2-(3-Methyl-4-nitrophenoxy)propanoyl chloride generally begins with the synthesis of the corresponding propionic acid derivative, 2-(3-methyl-4-nitrophenoxy)propionic acid, which is then converted into the acid chloride.

Substitution Reaction:

The starting phenol, 3-methyl-4-nitrophenol, undergoes nucleophilic substitution with a 2-halopropionic acid derivative (commonly (S)-(-)-2-halopropionic acid or its esters) under alkaline conditions. This step yields 2-(3-methyl-4-nitrophenoxy)propionic acid.- Alkaline medium is typically provided by soluble bases (e.g., sodium hydroxide).

- The molar ratio of phenol to 2-halopropionic acid is maintained around 1:1 to 1:1.2 to optimize yield.

- Reaction temperature and time are controlled to maximize substitution efficiency and minimize side reactions.

Purification:

After the substitution, the reaction mixture is acidified (pH adjusted to 1-2 using concentrated hydrochloric acid, 32-36%) to precipitate the acid product, which is then filtered and purified.

This method yields high purity 2-(3-methyl-4-nitrophenoxy)propionic acid with good overall yield and is scalable for industrial production.

Conversion to this compound

The acid chloride is typically prepared by chlorination of the corresponding propionic acid derivative.

Reaction with Thionyl Chloride (SOCl₂):

The propionic acid is reacted with thionyl chloride under reflux conditions. This reaction replaces the hydroxyl group of the acid with a chlorine atom, forming the acid chloride.- Reaction temperature: Reflux (~70-80°C)

- Duration: 1-3 hours depending on scale and stirring efficiency

- Excess thionyl chloride is removed by distillation under reduced pressure after completion.

Alternative Chlorinating Agents:

Other chlorinating agents such as oxalyl chloride or phosphorus pentachloride (PCl₅) may be used, but thionyl chloride is preferred due to ease of removal of by-products (SO₂ and HCl gases) and cleaner reaction profile.-

- Anhydrous conditions are maintained to prevent hydrolysis of acid chloride.

- Solvent choice can vary; commonly used solvents include dichloromethane or toluene to facilitate reflux and control reaction rate.

Purification:

The crude acid chloride is typically purified by vacuum distillation or crystallization if solid.

Alternative Synthetic Routes and Process Optimization

Starting Material Preparation:

The 3-methyl-4-nitrophenol can be synthesized by nitration and methylation of phenol derivatives or by oxidation of 2,4-dimethyl nitrobenzene as described in oxidation methods involving potassium permanganate or nitric acid oxidation.Use of Halopropionate Esters:

Instead of direct halopropionic acid, methyl or ethyl halopropionates can be used in the substitution step to improve solubility and reaction kinetics, followed by hydrolysis to the acid before chlorination.Reaction Monitoring and Yield:

- The substitution reaction yields typically range from 80-90%.

- Chlorination step yields are generally high (>90%) if anhydrous conditions are maintained.

- Purity of intermediates directly affects the final acid chloride quality.

Summary Data Table of Preparation Steps

Research Findings and Considerations

Purity and Impurities:

The presence of disubstituted hydroquinone impurities can complicate purification in related phenoxy acid syntheses, but careful control of reaction conditions minimizes these impurities.Reaction Scale-Up:

Patented industrial processes demonstrate the feasibility of scaling these reactions to hundreds of kilograms with consistent yield and purity.Environmental and Safety Notes:

- Chlorination reactions release HCl gas; proper ventilation and scrubbing systems are required.

- Use of strong acids and chlorinating agents requires corrosion-resistant equipment.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(3-Methyl-4-nitrophenoxy)propanoyl chloride, and what are the critical parameters to control during the reaction?

- Method : React the corresponding carboxylic acid, 2-(3-methyl-4-nitrophenoxy)propanoic acid, with thionyl chloride (SOCl₂) under anhydrous conditions. The reaction typically proceeds under reflux (40–60°C) with catalytic dimethylformamide (DMF) to enhance reactivity.

- Critical Parameters :

- Anhydrous environment : Moisture leads to hydrolysis, reducing yield .

- Temperature control : Excessive heat may promote side reactions, such as oxidative condensation .

- Stoichiometry : Use a 2:1 molar ratio of SOCl₂ to acid to ensure complete conversion .

- Validation : Monitor reaction progress via thin-layer chromatography (TLC) or Fourier-transform infrared spectroscopy (FTIR) for carbonyl chloride (~1800 cm⁻¹) formation.

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- PPE Requirements : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- Engineering Controls : Install local exhaust ventilation and ensure eyewash stations/shower access .

- Spill Management : Neutralize spills with sodium bicarbonate or inert adsorbents. Avoid water to prevent exothermic hydrolysis .

- Storage : Store in airtight containers under inert gas (e.g., N₂) at –20°C to prevent degradation .

Advanced Research Questions

Q. How can unexpected byproducts, such as oxidative condensation products, be identified and mitigated during synthesis using thionyl chloride?

- Byproduct Formation : Thionyl chloride can act as an oxidizing agent under certain conditions, leading to dimeric or quinone-like structures (e.g., via phenolic coupling) .

- Mitigation Strategies :

- Inert atmosphere : Conduct reactions under nitrogen/argon to suppress redox pathways .

- Low-temperature synthesis : Reduce reactivity of intermediates prone to oxidation .

- Analytical identification : Use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to detect unexpected peaks. For example, in a related study, biphenyl derivatives were identified via ¹H NMR splitting patterns .

Q. What analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

- Primary Techniques :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., nitro group at C4, methyl at C3) and acyl chloride formation (absence of –OH peak at ~2500–3500 cm⁻¹) .

- FTIR : Detect carbonyl chloride (C=O stretch at ~1800 cm⁻¹) and nitro groups (~1520, 1350 cm⁻¹) .

- HPLC-MS : Assess purity (>95%) and identify hydrolytic degradation products (e.g., free acid) .

- Advanced Methods :

- Single-crystal X-ray diffraction : Resolve crystal packing and bond angles using software like ORTEP-3 .

Q. How does the electronic effect of the nitro substituent influence the compound’s reactivity in nucleophilic acyl substitution reactions?

- Mechanistic Insight : The nitro group is a strong electron-withdrawing group (σₚ = 1.27), increasing the electrophilicity of the carbonyl carbon. This accelerates reactions with nucleophiles (e.g., amines, alcohols) compared to non-nitro analogues .

- Experimental Validation :

- Compare reaction rates with 2-(3-methylphenoxy)propanoyl chloride (no nitro group) under identical conditions.

- Use Hammett plots to correlate substituent effects with kinetic data .

Data Contradiction and Troubleshooting

Q. In studies with divergent reaction outcomes under similar conditions, what experimental variables should be re-examined?

- Key Variables :

- Case Study : In a related compound, oxidative byproducts formed due to residual oxygen in thionyl chloride. Repeating the reaction under strict N₂ eliminated the issue .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.